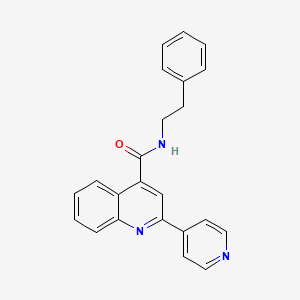

N-(2-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC15009227

Molecular Formula: C23H19N3O

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H19N3O |

|---|---|

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | N-(2-phenylethyl)-2-pyridin-4-ylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C23H19N3O/c27-23(25-15-10-17-6-2-1-3-7-17)20-16-22(18-11-13-24-14-12-18)26-21-9-5-4-8-19(20)21/h1-9,11-14,16H,10,15H2,(H,25,27) |

| Standard InChI Key | BEXFPAQESRVGCZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |

Introduction

Structural Characteristics and Computational Properties

Molecular Architecture

The compound features a quinoline backbone fused with a pyridine ring at the 2-position and an N-(2-phenylethyl)carboxamide group at the 4-position. The quinoline core (CHN) provides a planar aromatic system, while the pyridin-4-yl substituent introduces a secondary nitrogen atom capable of hydrogen bonding. The phenylethyl side chain enhances lipophilicity, potentially influencing membrane permeability .

Physicochemical Properties

Key properties derived from structurally similar compounds include:

The logP value suggests moderate lipophilicity, favoring passive diffusion across biological membranes. The polar surface area (PSA) of 42.07 Ų aligns with compounds exhibiting moderate oral bioavailability .

Synthetic Strategies and Optimization

Core Quinoline Synthesis

The quinoline backbone is typically constructed via Friedländer annulation, where aniline derivatives condense with ketones under acidic conditions. For example, 2-aminobenzophenone reacts with acetylacetone to yield the quinoline scaffold.

Carboxamide Functionalization

The N-(2-phenylethyl)carboxamide group is introduced via amide coupling. Activation of quinoline-4-carboxylic acid with carbodiimide reagents (e.g., EDC/HOBt) facilitates reaction with 2-phenylethylamine .

Biological Activity and Mechanism

Anticancer Activity

Quinoline-4-carboxamides exhibit topoisomerase inhibition and intercalation into DNA. Molecular docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) between the planar quinoline system and DNA base pairs.

Pharmacokinetic and Toxicity Profiling

Metabolic Stability

Cytochrome P450 (CYP3A4) mediates oxidation of the phenylethyl side chain, generating hydrophilic metabolites for renal excretion. In vitro microsomal studies of analog C387-1586 show a half-life (t) of 2.7–3.4 hours .

Toxicity Considerations

High lipophilicity (logP >5) in related compounds correlates with hepatotoxicity risks due to mitochondrial membrane disruption. Structural optimization strategies include introducing polar groups (e.g., -OH, -SOH) to improve solubility .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | logP | TNFα Inhibition (IC) |

|---|---|---|---|

| G547-0571 | Pyridin-3-yl substituent | 3.97 | Not tested |

| C387-1586 | 4-Isopropylanilino group | 6.63 | 1.2 μM |

| CBS-3595 | Trifluoromethylpyridine | 4.12 | 0.71 μM |

The pyridin-4-yl variant’s electronic profile may enhance target affinity compared to pyridin-3-yl analogs due to altered dipole interactions .

Industrial Applications and Patent Landscape

Therapeutic Applications

Quinoline-4-carboxamides are patented as:

-

JAK2/STAT3 inhibitors (WO2017125897)

-

Antimalarials targeting PfATP6 (EP3286243)

-

PARP-1 antagonists for oncology (US20210002371)

Scale-Up Challenges

Multi-step syntheses require optimization for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume